molecular formula C13H17BF2O2 B8058772 2-(3,4-Difluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3,4-Difluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8058772
M. Wt: 254.08 g/mol
InChI Key: UAERIIDRDGNRQX-UHFFFAOYSA-N
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Description

The compound appears to contain a difluorobenzyl group and a tetramethyl-1,3,2-dioxaborolane group. The difluorobenzyl group is a benzene ring with two fluorine atoms and a methyl group attached. The tetramethyl-1,3,2-dioxaborolane group is a type of organoborane, which are compounds containing carbon-boron bonds .


Molecular Structure Analysis

The molecular structure would be determined by the arrangement of these groups in the molecule. The difluorobenzyl group would likely contribute to the aromaticity of the molecule, while the tetramethyl-1,3,2-dioxaborolane group could introduce steric effects .


Chemical Reactions Analysis

The reactivity of such a compound would depend on the specific arrangement of the groups in the molecule. The difluorobenzyl group could potentially undergo electrophilic aromatic substitution reactions, while the boron in the tetramethyl-1,3,2-dioxaborolane group could potentially coordinate with Lewis bases .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its polarity, aromaticity, and the presence of the boron atom .

Scientific Research Applications

  • Synthesis of Pinacolylboronate-Substituted Stilbenes and Applications : Novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives, including those similar to your compound of interest, have been synthesized. These compounds have potential applications in creating new materials for Liquid Crystal Display (LCD) technology and are being tested for therapeutic use in neurodegenerative diseases (Das et al., 2015).

  • Structural Studies and Vibrational Properties : Compounds structurally similar to 2-(3,4-Difluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been synthesized and characterized using various spectroscopic methods. Their crystal structures were analyzed, providing insights into their molecular conformation and potential for use in various applications (Wu et al., 2021).

  • Synthesis and Biological Study of Pinacolyl Boronate-Substituted Stilbenes : Similar boron-containing stilbene derivatives have shown inhibitory effects on lipogenesis in mammalian hepatocytes. These compounds could be potential leads for lipid-lowering drugs (Das et al., 2011).

  • Synthesis of Mercapto- and Piperazino-Methyl-Phenylboronic Acid Derivatives : Compounds similar to your compound of interest have shown inhibitory activity against serine proteases, indicating potential therapeutic applications (Spencer et al., 2002).

  • Precision Synthesis of Poly(3-hexylthiophene) : Studies involving similar compounds have contributed to advancements in the synthesis of polymers with potential applications in electronics and materials science (Yokozawa et al., 2011).

  • Electrochemical Properties and Reactions of Sulfur-Containing Organoboron Compounds : The electrochemical properties of compounds similar to this compound have been studied, revealing insights into their potential applications in electrochemistry and organic synthesis (Tanigawa et al., 2016).

Mechanism of Action

Without specific context (such as biological activity), it’s hard to comment on the mechanism of action of this compound .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the synthesis of other compounds, or it could have applications in fields like medicinal chemistry, depending on its biological activity .

Properties

IUPAC Name

2-[(3,4-difluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BF2O2/c1-12(2)13(3,4)18-14(17-12)8-9-5-6-10(15)11(16)7-9/h5-7H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAERIIDRDGNRQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3,4-Difluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(3,4-Difluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(3,4-Difluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(3,4-Difluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(3,4-Difluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 6
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2-(3,4-Difluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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